

A Technical Guide to the Physicochemical Properties of 6-Nitroquinoline

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Compound of Interest

Compound Name: 6-Nitroquinoline

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Abstract

6-Nitroquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties is fundamental for its application in drug design, synthesis of novel compounds, and development of analytical methodologies. This technical guide provides an in-depth overview of the core physicochemical characteristics of **6-Nitroquinoline**, including its structural, physical, and spectral properties. Detailed general experimental protocols for the determination of these properties are also presented to aid researchers in their laboratory work.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of many natural products and synthetic pharmaceuticals. The introduction of a nitro group onto the quinoline scaffold, as in **6-Nitroquinoline**, significantly influences its electronic properties, reactivity, and biological activity. This document serves as a comprehensive resource on the physicochemical properties of **6-Nitroquinoline**, presenting key data in a structured format and outlining general experimental procedures for their determination.

General Information and Structure

- IUPAC Name: **6-nitroquinoline**[\[1\]](#)
- CAS Number: 613-50-3[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₉H₆N₂O₂[\[2\]](#)[\[4\]](#)
- SMILES: C1=CC2=C(C=CC(=C2)--INVALID-LINK--[O-])N=C1[\[1\]](#)

Physicochemical Properties

The key physicochemical properties of **6-Nitroquinoline** are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

Property	Value	Source(s)
Molecular Weight	174.16 g/mol	[1] [2]
Physical State	Powder to crystal	[2] [3]
Color	Beige to light brown powder; Needles from water or alcohol	[2] [3]
Melting Point	151-153 °C	[2] [5]
Boiling Point	305.12 °C (estimate)	[2]
Solubility	Slightly soluble in water	[2] [3] [4]
pKa	3.24 ± 0.10 (Predicted)	[2]
logP (XLogP3)	1.8	[1]

Spectral Properties

Spectral analysis is essential for the structural elucidation and purity assessment of **6-Nitroquinoline**.

- ¹H NMR: Proton NMR spectra of **6-Nitroquinoline** have been reported.[\[6\]](#)

- IR: Infrared spectral data is available, which can be used to identify the characteristic functional groups present in the molecule.[\[1\]](#)

Experimental Protocols

The following sections outline general experimental methodologies for the synthesis of **6-Nitroquinoline** and the determination of its key physicochemical properties.

Synthesis of 6-Nitroquinoline

A general method for the synthesis of **6-Nitroquinoline** involves the nitration of a quinoline precursor or the cyclization of appropriate precursors. One reported synthesis involves the reaction of 6-bromoquinoline with a nitrating agent.[\[2\]](#)[\[3\]](#)

General Procedure:

- To a pre-dried pressure tube under a nitrogen atmosphere, add 6-bromoquinoline (0.5 mmol), copper(II) trifluoromethanesulfonate (0.125 mmol), potassium nitrite (1.5 mmol), and anhydrous dimethylsulfoxide (0.6 mL).[\[2\]](#)[\[3\]](#)
- Seal the pressure tube and purge with nitrogen for 5 minutes.[\[2\]](#)
- Stir the reaction mixture at room temperature for 10 minutes.
- Gradually heat the mixture to 130°C and maintain this temperature for 48 hours.[\[2\]](#)
- After cooling to room temperature, quench the reaction with ice water and extract the product with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain **6-Nitroquinoline**.[\[2\]](#)

Determination of Melting Point

The melting point is a crucial indicator of purity for a crystalline solid.

General Procedure:

- Finely powder a small amount of the crystalline **6-Nitroquinoline**.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in a melting point apparatus.
- Heat the apparatus at a rate of approximately 10-15 °C per minute for a rapid preliminary determination.
- Allow the apparatus to cool.
- For an accurate measurement, repeat the process, heating at a slower rate of 1-2 °C per minute as the temperature approaches the previously observed melting point.
- Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point of the sample.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Determination of Solubility

This protocol provides a qualitative assessment of the solubility of **6-Nitroquinoline** in water.

General Procedure:

- To a small test tube, add approximately 10-20 mg of **6-Nitroquinoline**.
- Add 1 mL of deionized water to the test tube.
- Vigorously shake the test tube for 30-60 seconds.
- Allow the mixture to stand and observe for any undissolved solid.
- If the solid dissolves completely, the compound is considered soluble. If some solid remains, it is partially soluble. If the solid does not appear to dissolve, it is considered slightly soluble or insoluble.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Determination of pKa

The acid dissociation constant (pKa) can be determined using various methods, including potentiometric titration and UV-Vis spectrophotometry.

General Spectrophotometric Procedure:

- Prepare a stock solution of **6-Nitroquinoline** in a suitable solvent (e.g., methanol or DMSO).
- Prepare a series of buffer solutions with a range of known pH values.
- Add a small, constant volume of the **6-Nitroquinoline** stock solution to each buffer solution to create a series of solutions with the same concentration of the compound but different pH values.
- Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.
- Identify the wavelength(s) at which the absorbance changes significantly with pH.
- Plot the absorbance at the selected wavelength(s) against the pH.
- The resulting titration curve will be sigmoidal, and the pKa can be determined from the inflection point of the curve.[\[13\]](#)

Determination of logP

The partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique for its determination.

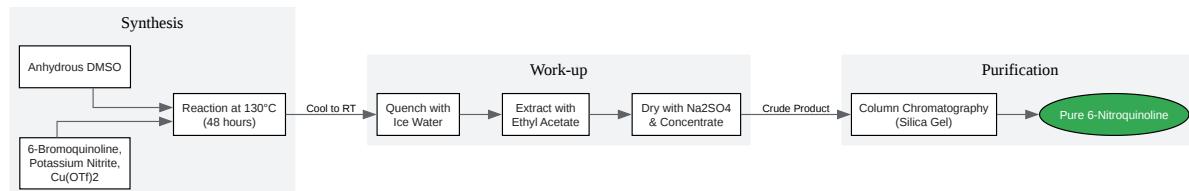
General Shake-Flask Procedure:

- Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.
- Prepare a stock solution of **6-Nitroquinoline** of known concentration in one of the phases (e.g., the aqueous phase).
- Mix a known volume of the **6-Nitroquinoline** solution with a known volume of the other phase in a separatory funnel.

- Shake the funnel vigorously for several minutes to allow for partitioning of the compound between the two phases.
- Allow the two phases to separate completely.
- Carefully collect samples from both the aqueous and n-octanol layers.
- Determine the concentration of **6-Nitroquinoline** in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
- Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- The logP is the logarithm (base 10) of the partition coefficient.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of **6-Nitroquinoline**.



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Caption: General workflow for the synthesis and purification of **6-Nitroquinoline**.

Conclusion

This technical guide has provided a detailed summary of the essential physicochemical properties of **6-Nitroquinoline**. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols provide a practical foundation for the synthesis and characterization of this important molecule. A thorough understanding of these properties is indispensable for the rational design of new chemical entities and the development of robust applications in various scientific disciplines.

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